molecular formula C7H3BrF4O B1484816 6-Bromo-3-fluoro-2-hydroxybenzotrifluoride CAS No. 1805028-28-7

6-Bromo-3-fluoro-2-hydroxybenzotrifluoride

Cat. No.: B1484816
CAS No.: 1805028-28-7
M. Wt: 259 g/mol
InChI Key: KEFGSOXSGZDNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-fluoro-2-hydroxybenzotrifluoride is an organic compound with the molecular formula C7H3BrF4O. It is a derivative of benzotrifluoride, characterized by the presence of bromine, fluorine, and hydroxyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-fluoro-2-hydroxybenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the following steps:

    Bromination: Benzotrifluoride is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-fluoro-2-hydroxybenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typical reagents for coupling reactions.

Major Products Formed

    Substitution: Formation of various substituted benzotrifluoride derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

6-Bromo-3-fluoro-2-hydroxybenzotrifluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-2-hydroxybenzotrifluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and hydroxyl groups allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-fluoro-3-methoxybenzotrifluoride
  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
  • 3-Bromo-6-fluoro-2-hydroxybenzotrifluoride

Uniqueness

6-Bromo-3-fluoro-2-hydroxybenzotrifluoride is unique due to its specific combination of bromine, fluorine, and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential for diverse applications in research and industry .

Properties

IUPAC Name

3-bromo-6-fluoro-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-3-1-2-4(9)6(13)5(3)7(10,11)12/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFGSOXSGZDNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-3-fluoro-2-hydroxybenzotrifluoride
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-fluoro-2-hydroxybenzotrifluoride
Reactant of Route 3
Reactant of Route 3
6-Bromo-3-fluoro-2-hydroxybenzotrifluoride
Reactant of Route 4
Reactant of Route 4
6-Bromo-3-fluoro-2-hydroxybenzotrifluoride
Reactant of Route 5
6-Bromo-3-fluoro-2-hydroxybenzotrifluoride
Reactant of Route 6
6-Bromo-3-fluoro-2-hydroxybenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.